N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
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Overview
Description
N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a versatile chemical compound with a unique structure that enables its utilization in various scientific research applications. This compound is particularly significant in the fields of drug development, material synthesis, and biological studies.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound induces a variety of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Employed in studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Ureido Compounds: These compounds contain the ureido functional group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications compared to other similar compounds .
Properties
IUPAC Name |
N-butyl-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-4-5-10-18-15(22)14-12(3)19-17(24-14)21-16(23)20-13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSRYGAJHPYEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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